Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Catalog No.
S703708
CAS No.
1458-01-1
M.F
C6H7ClN4O2
M. Wt
202.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

CAS Number

1458-01-1

Product Name

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

IUPAC Name

methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.6 g/mol

InChI

InChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)

InChI Key

KOOBYHRLTYIPTH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N)N

Synonyms

Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N)N

The exact mass of the compound Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1) is a highly functionalized pyrazine derivative that serves as the definitive late-stage precursor for the synthesis of amiloride and related epithelial sodium channel (ENaC) blockers. Characterized by its specific 3,5-diamino and 6-chloro substitution pattern, this methyl ester offers an activated carbonyl center primed for nucleophilic acyl substitution. In industrial and analytical procurement, it is recognized not only as a high-yield synthetic building block but also as a strictly regulated pharmacopeial reference material (Amiloride USP Related Compound A / EP Impurity A), making its precise structural and purity specifications critical for both upstream drug discovery and downstream quality control workflows [1].

Substituting this specific methyl ester with its corresponding free acid (3,5-diamino-6-chloropyrazine-2-carboxylic acid) or upstream dichlorinated precursors fundamentally disrupts established synthetic and analytical workflows. In synthesis, the free acid lacks the necessary leaving-group lability for direct, reagent-free coupling with guanidine bases, forcing the introduction of costly peptide coupling reagents that complicate purification and scale-up [1]. In quality control, regulatory monographs mandate the exact use of the methyl ester as an impurity standard; replacing it with an analog or a crude internal standard invalidates high-performance liquid chromatography (HPLC) system suitability tests and prevents the legal release of amiloride API batches [2].

Direct Amidation Efficiency vs. Free Acid Equivalents

The synthesis of pyrazinoylguanidines heavily favors the methyl ester over the free acid due to reaction thermodynamics. When reacted with free guanidine in refluxing methanol, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate undergoes direct nucleophilic acyl substitution, achieving yields of 60–85% without the need for activating agents [1]. In contrast, utilizing 3,5-diamino-6-chloropyrazine-2-carboxylic acid requires stoichiometric amounts of coupling reagents to activate the carboxylate, which significantly increases process mass intensity and generates difficult-to-remove byproducts [1].

Evidence DimensionCoupling Reagent Requirement and Yield
Target Compound Data60-85% yield via direct amidation (no coupling reagents needed)
Comparator Or Baseline3,5-diamino-6-chloropyrazine-2-carboxylic acid (requires stoichiometric CDI/HATU for activation)
Quantified DifferenceEliminates coupling reagent costs while maintaining >60% direct conversion efficiency
ConditionsRefluxing methanol with free guanidine base

Procuring the methyl ester enables a shorter, more atom-economical synthetic route to ENaC blockers, directly reducing reagent costs and purification complexity at scale.

Mandated Chromatographic Baseline for Amiloride API Release

As a recognized pharmacopeial standard (Amiloride EP Impurity A), this compound provides a non-negotiable baseline for API release testing. High-purity (>98%) lots of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate demonstrate specific UV absorption maxima at 285 nm and 361 nm, and establish the exact relative retention time (RRT) required to calibrate HPLC system suitability [1]. Crude in-house synthesized esters or structurally related pyrazines fail to meet the rigorous certification requirements mandated by USP and EP monographs for quantifying degradation or residual precursor levels in final drug products[1].

Evidence DimensionRegulatory Qualification for HPLC System Suitability
Target Compound DataCertified reference standard (>98% purity) with exact RRT and UV max (285/361 nm) for EP/USP compliance
Comparator Or BaselineUncertified in-house synthesized ester or generic pyrazine analogs
Quantified Difference100% compliance with pharmacopeial monographs vs. regulatory rejection
ConditionsHPLC impurity profiling of Amiloride API

Analytical laboratories must procure the certified >98% pure grade of this exact compound to legally validate amiloride API batches for commercial release.

Isolation of Guanidinium-Dependent Channel Activation

In electrophysiological studies of Acid-Sensing Ion Channel 3 (ASIC3), Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate serves as a critical structural comparator to the full amiloride molecule. While amiloride paradoxically stimulates ASIC3 channels at concentrations around 1 µM due to its nonproton ligand sensing domain, the methyl ester completely lacks this stimulatory efficacy because it is missing the terminal guanidinium group[1]. This stark functional divergence allows researchers to use the methyl ester to isolate the baseline inhibitory or binding effects of the substituted pyrazine core without the confounding channel activation triggered by the guanidine moiety [1].

Evidence DimensionASIC3 Channel Activation Efficacy
Target Compound DataLacks stimulatory efficacy on ASIC3 at 1 µM
Comparator Or BaselineAmiloride (exhibits paradoxical ASIC3 stimulation at ~1 µM)
Quantified DifferenceComplete loss of paradoxical channel activation
ConditionsElectrophysiological recording of ASIC3 channels under mild acidosis (pH 7.2–6.8)

Procuring this compound provides neuropharmacologists with an essential negative control to map the exact structure-activity relationship of pyrazine-based ion channel modulators.

Late-Stage API Manufacturing of Potassium-Sparing Diuretics

Directly follows from its superior reactivity in direct amidation, making it the preferred industrial precursor for synthesizing amiloride and novel pyrazinoylguanidine ENaC blockers without the need for peptide coupling reagents [1].

Pharmacopeial Quality Control and Impurity Profiling

Directly follows from its status as EP Impurity A, where it is procured as a certified reference standard to calibrate HPLC systems and quantify residual precursors in commercial amiloride batches[2].

Structure-Activity Relationship (SAR) Studies in Ion Channel Pharmacology

Directly follows from its distinct electrophysiological profile, where it is used as a control compound to decouple the binding effects of the pyrazine core from the guanidinium-driven activation of ASIC and ENaC channels [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.8

Appearance

Solid powder

UNII

4KAT2Q9CHL

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1458-01-1

Wikipedia

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Dates

Last modified: 08-15-2023
Schonberger et al. Controlling epithelial sodium channels with light using photoswitchable amilorides. Nature Chemistry, doi: 10.1038/nchem.2004, published online 20 July 2014 http://www.nature.com/nchem

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